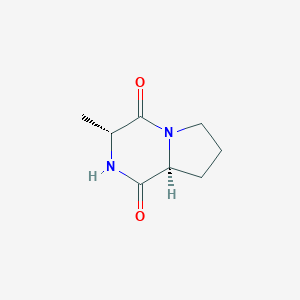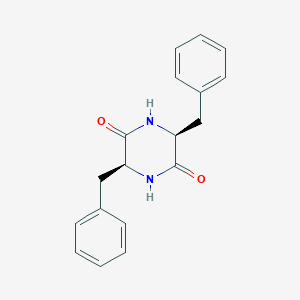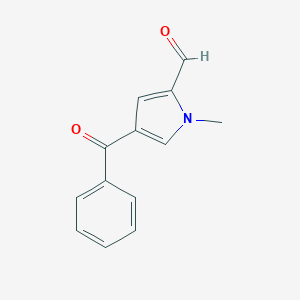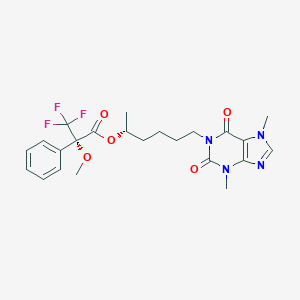
Methylheptadecanoat
Übersicht
Beschreibung
Methyl Margarate, also known as methyl heptadecanoate, is an organic compound with the molecular formula C₁₈H₃₆O₂. It is the methyl ester of heptadecanoic acid and is commonly used in various scientific and industrial applications. This compound is a colorless, waxy solid at room temperature and is known for its stability and relatively low reactivity .
Wissenschaftliche Forschungsanwendungen
Methylmargarat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzstandard für die Analyse von Fettsäuremethylestern in der Gaschromatographie verwendet.
Biologie: Als Substrat in enzymatischen Assays eingesetzt, insbesondere für die Lipoxygenaseaktivität.
Medizin: Auf seine potenziellen entzündungshemmenden und antimikrobiellen Eigenschaften untersucht.
Industrie: Wird bei der Herstellung von Biodiesel durch Umesterung von natürlichen Fetten und Ölen verwendet.
5. Wirkmechanismus
Der Mechanismus, durch den Methylmargarat seine Wirkungen ausübt, beruht hauptsächlich auf seinen Wechselwirkungen mit Enzymen und Zellmembranen. Als Fettsäureester kann es sich in Lipiddoppelschichten integrieren und so die Membranfluidität und -funktion beeinflussen. In enzymatischen Assays dient es als Substrat für Lipoxygenase, die die Oxygenierung von mehrfach ungesättigten Fettsäuren katalysiert .
Ähnliche Verbindungen:
Methylpalmitat: Ein weiterer Fettsäuremethylester mit einer ähnlichen Struktur, aber abgeleitet von Palmitinsäure.
Methylstearat: Abgeleitet von Stearinsäure, hat es eine längere Kohlenstoffkette im Vergleich zu Methylmargarat.
Methyloleat: Ein ungesättigter Fettsäuremethylester mit einer Doppelbindung in der Kohlenstoffkette.
Einzigartigkeit: Methylmargarat ist aufgrund seiner spezifischen Kohlenstoffkettenlänge (17 Kohlenstoffe) und seiner Anwendungen sowohl in der analytischen Chemie als auch in industriellen Prozessen einzigartig. Seine Stabilität und relativ geringe Reaktivität machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen .
Wirkmechanismus
Target of Action
Methyl heptadecanoate, also known as heptadecanoic acid methyl ester or methyl margarate , is a long-chain fatty acid methyl ester . It is primarily used as an internal standard in various biochemical assays . .
Mode of Action
The mode of action of methyl heptadecanoate is not explicitly documented. As a fatty acid methyl ester, it may interact with various enzymes and proteins involved in lipid metabolism. It has been used as a substrate for lipoxygenase assays , suggesting potential interactions with lipoxygenase enzymes.
Biochemical Pathways
Methyl heptadecanoate may be involved in lipid metabolism pathways due to its structural similarity to long-chain fatty acids. It has been used as an internal standard for the quantification of squalene, fatty acids (FA), and lipids , indicating its potential role in these biochemical pathways.
Biochemische Analyse
Biochemical Properties
Methyl heptadecanoate plays a role in various biochemical reactions. It is often used as a substrate for lipoxygenase assays . It also serves as an internal standard for the quantification of squalene, fatty acids, and lipids
Metabolic Pathways
Methyl heptadecanoate is involved in the metabolic pathways of long-chain fatty acid methyl esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl Margarate can be synthesized through the esterification of heptadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction is as follows:
Heptadecanoic acid+MethanolH2SO4Methyl Margarate+Water
Industrial Production Methods: In industrial settings, the production of Methyl Margarate often involves the transesterification of triglycerides derived from natural fats and oils. This process is catalyzed by either an acid or a base and involves the reaction of triglycerides with methanol to produce methyl esters and glycerol. The reaction conditions typically include moderate temperatures and pressures to optimize yield and efficiency .
Types of Reactions:
Oxidation: Methyl Margarate can undergo oxidation reactions, particularly at the methylene groups adjacent to the ester functionality. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group in Methyl Margarate can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for transesterification reactions.
Major Products Formed:
Oxidation: Formation of heptadecanoic acid or its derivatives.
Reduction: Formation of heptadecanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Methyl Palmitate: Another fatty acid methyl ester with a similar structure but derived from palmitic acid.
Methyl Stearate: Derived from stearic acid, it has a longer carbon chain compared to Methyl Margarate.
Methyl Oleate: An unsaturated fatty acid methyl ester with a double bond in the carbon chain.
Uniqueness: Methyl Margarate is unique due to its specific carbon chain length (17 carbons) and its applications in both analytical chemistry and industrial processes. Its stability and relatively low reactivity make it a valuable compound for various scientific and industrial applications .
Eigenschaften
IUPAC Name |
methyl heptadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h3-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEBIMLTDXKIPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061924 | |
| Record name | Methyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; mp = 29.8-30.3 deg C; [Sigma-Aldrich MSDS] | |
| Record name | Methyl heptadecanoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18770 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1731-92-6 | |
| Record name | Methyl heptadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl margarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL HEPTADECANOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97364 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptadecanoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl heptadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl heptadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL MARGARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41PZK7H0KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is methyl heptadecanoate widely used as an internal standard in GC analysis of fatty acids?
A1: Methyl heptadecanoate is favored as an internal standard in GC analysis of fatty acids due to its distinct retention time, which usually falls outside the range of naturally occurring fatty acids in most samples. This allows for accurate quantification of target fatty acids without interference from the internal standard [, , , ].
Q2: How does the use of methyl heptadecanoate improve the accuracy of fatty acid quantification in GC analysis?
A2: Adding a known amount of methyl heptadecanoate to samples before analysis allows for the correction of variations in injection volume, sample preparation, and detector response. This normalization using the internal standard enhances the precision and accuracy of the fatty acid quantification [, ].
Q3: Can you provide specific examples where methyl heptadecanoate is used for analyzing complex samples?
A3: Certainly. Research showcases its application in various analyses, including:
- Soy Sauce: Researchers used it to quantify preservatives like sorbic acid, benzoic acid, dehydroacetic acid, and p-Hydroxybenzoic acid esters in soy sauce [].
- Inland Waters: It was crucial in quantifying low concentrations of nitrilotriacetic acid (NTA) in natural water samples, highlighting its sensitivity [].
- Sardine Oil: This compound helped determine the detailed fatty acid profile of sardine oil, including major components like myristic, palmitic, hexadecenoic, eicosapentaenoic, and docosahexenoic acids [].
- Biodiesel: It plays a key role in the EN 14103 method for determining fatty acid methyl ester (FAME) content in biodiesel, particularly those derived from vegetable or animal oils [].
- Infant Formula: This compound enabled accurate quantification of linoleic acid in infant formulas based on both milk and soy protein [].
- Black Currant Seeds: Researchers utilized it for precise determination of γ-linolenic acid content in black currant seeds, demonstrating its application for specific fatty acid analysis [].
Q4: Are there limitations to using methyl heptadecanoate as an internal standard?
A4: While generally reliable, its stability should be considered. For instance, research indicates that the stability of methyl heptadecanoate standard solutions can impact the accuracy of biodiesel ester content determination after 7 days []. Therefore, using freshly prepared solutions is recommended for optimal results.
Q5: What is the molecular formula and molecular weight of methyl heptadecanoate?
A5: The molecular formula of methyl heptadecanoate is C18H36O2, and its molecular weight is 284.48 g/mol.
Q6: Is there information available on the vapor pressure and enthalpy of vaporization of methyl heptadecanoate?
A6: Yes, a study employed correlation gas chromatography to determine the vapor pressures and vaporization enthalpies of a series of fatty acid methyl esters, including methyl heptadecanoate. The data covered a temperature range of 298.15–450 K, offering valuable insights into its volatility [].
Q7: Beyond analytical chemistry, are there instances of methyl heptadecanoate being identified in biological research?
A7: Yes, methyl heptadecanoate has been detected in various biological studies:
- Plant Extracts: It was identified in the leaf extracts of Psychotria viridis, known for its DMT content, alongside other compounds like pentacyclic triterpenes, steroids, and fatty acids [].
- Sheep Feces: Interestingly, this compound was found to be specific to the estrus period in sheep, suggesting its potential as a non-invasive estrous biomarker [].
- Soy Sauce Fermentation: It was identified as a potential volatile compound derived from Aspergillus sojae during soy sauce fermentation, highlighting its presence in food processes [].
- Apple Shoots: While not directly mentioned, the research on seasonal changes in apple shoot lipids utilizes methyl heptadecanoate as an internal standard, indicating its role in studying plant lipid metabolism [].
- Oil Palm Roots: During a study on the impact of Ganoderma boninense infection on oil palm roots, methyl heptadecanoate was employed as an internal standard, aiding in the analysis of cell wall lipid changes [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















